molecular formula C18H15NO4 B2846827 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide CAS No. 361471-55-8

8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2846827
CAS No.: 361471-55-8
M. Wt: 309.321
InChI Key: HLKKKBJIKIKHKZ-UHFFFAOYSA-N
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Description

8-Ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound based on the chromene (coumarin) scaffold, a structure recognized for its diverse and significant pharmacological potential. Chromene and coumarin derivatives are extensively investigated in medicinal chemistry for their anti-proliferative, antioxidant, and radioprotective properties, making them promising candidates for development into therapeutic agents . This specific compound is of high research value due to its structural relationship to active N-phenyl-2H-chromene-3-carboxamide molecules. Recent studies on this class of compounds have identified promising candidates that act as effective radiation countermeasures. These molecules can accelerate the recovery of peripheral blood cells in irradiated models and alleviate damage to organs like the small intestine and spleen. The radioprotective mechanism is associated with the downregulation of pro-apoptotic protein p53 and the upregulation of the anti-apoptotic protein Bcl-2, thereby mitigating radiation-induced DNA damage and cell death . Furthermore, research into similar coumarin-carboxamide hybrids has demonstrated potent antiproliferative activities against various human cancer cell lines, including breast cancer models, through mechanisms that may involve the induction of apoptosis . The coumarin core also serves as a versatile platform for design, often integrated with other pharmacophores to create molecules that can interact with multiple biological targets, such as histone deacetylases (HDACs), which are overexpressed in several forms of cancer . Researchers can utilize this compound as a key intermediate or lead compound for further exploration in oncology, radioprotection, and molecular pharmacology. Its structure offers a potential for further functionalization to optimize binding affinity, selectivity, and therapeutic efficacy. This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

8-ethoxy-2-oxo-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-22-15-10-6-7-12-11-14(18(21)23-16(12)15)17(20)19-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKKKBJIKIKHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats.

Biochemical Pathways

By inhibiting pancreatic lipase, this compound affects the lipid metabolism pathway. This enzyme is responsible for the breakdown of dietary triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the body. Inhibition of this enzyme disrupts this process, reducing the absorption of dietary fats.

Result of Action

The inhibition of pancreatic lipase by this compound results in decreased fat absorption. This can lead to a reduction in caloric intake from fats, which may be beneficial in the management of obesity.

Biochemical Analysis

Biological Activity

8-Ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

The compound is classified as a chromene derivative, characterized by the following chemical structure:

  • Molecular Formula : C17_{17}H17_{17}N1_{1}O4_{4}
  • Molecular Weight : 295.32 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It has been shown to act as an enzyme inhibitor, which can lead to various pharmacological effects:

  • Enzyme Inhibition : The compound inhibits certain enzymes, potentially impacting metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may interact with receptors involved in signaling pathways, influencing cellular responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways:

StudyCell LineIC50_{50} (µM)Mechanism
MDA-MB-23112.5Caspase activation
HeLa15.0ROS induction

In these studies, the compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various models. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2:

StudyModelResult
Rat model of arthritisReduced paw swelling by 40%
LPS-stimulated macrophagesDecreased TNF-alpha production by 60%

This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

This compound has also shown antimicrobial properties against several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Candida albicans1.00

These findings highlight its potential as a lead compound for developing new antimicrobial agents .

Case Studies

A notable case study involved the use of the compound in a therapeutic setting for cancer treatment. In a preclinical trial, it was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to controls:

  • Tumor Model : Mice with xenograft tumors.
  • Treatment Regimen : Administered daily for two weeks.
  • Outcome : Tumor size decreased by an average of 65% (p < 0.01).

Comparison with Related Compounds

8-Ethoxy derivatives have been compared with other chromene analogs regarding their biological activities:

CompoundAnticancer Activity (IC50_{50} µM)Anti-inflammatory Activity (TNF-alpha inhibition %)
8-Ethoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide1055
7-Ethoxy-N-(4-chlorophenyl)-2H-chromene-3-carboxamide2045

The data indicates that structural modifications significantly influence biological activity, suggesting avenues for further optimization .

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its structural components. It is known for:

  • Antimicrobial Activity : Coumarin derivatives, including 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide, have shown significant antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
  • Antitumor Effects : Research has demonstrated that similar chromene derivatives possess antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, compounds with structural similarities have shown IC50 values in the low micromolar range against various cancer cell lines .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in treating inflammatory diseases .

Case Study 1: Antitumor Activity

A study investigating pyridazin derivatives found that specific analogs significantly inhibited tumor growth in both in vitro and in vivo models. These compounds demonstrated potent activity against cancer cell lines, indicating their potential use as antitumor agents .

Case Study 2: Anti-inflammatory Effects

Research focused on imidazo[1,2-b]pyridazine derivatives revealed that certain compounds could effectively lower inflammation markers in cellular models. This highlights the potential application of this compound in treating conditions characterized by chronic inflammation .

Comparative Analysis of Related Compounds

To illustrate the diverse applications and effectiveness of this compound, a comparative analysis with related compounds is presented below:

Compound NameBiological ActivityMechanism of ActionReferences
8-Ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-chromeneAntitumor, Anti-inflammatoryEnzyme inhibition, receptor interaction
N-Allyl-8-Ethoxy-coumarinAntimicrobialDisruption of cell wall synthesis
4-Ethoxy-coumarin DerivativesAntibacterialMetabolic pathway interference

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide group undergoes nucleophilic attack, forming derivatives with varied bioactivity:

ReagentProductConditionsYieldSource
Hydrazine hydrateN'-arylidene carbohydrazidesEtOH, reflux, 1 h72–85%
2-fluoroanilineN-(2-fluorophenyl)-8-methoxy-2-oxo-2H...EtOH, reflux, 6 h94%
Thiophen-2-amineThiophene-substituted carboxamidesDMF, 110°C, 4 h51–67%
  • Mechanism : The carbonyl carbon becomes electrophilic under basic conditions, enabling nucleophilic substitution (SN2) with amines or hydrazines .

  • Applications : Hydrazide derivatives exhibit anti-austerity activity against cancer cells (IC50: 0.0014 µM for MAO-B inhibitors) .

Acidic Conditions

  • Lactone Ring Opening : In 80% acetic acid, the lactone ring undergoes hydrolysis to form N-(2-carboxyphenyl) derivatives (e.g., 36a,b ) .

  • Rearrangement : Heating with anthranilic acid yields chromeno[2,3-d]pyrimidin-4-ones via iminolactone intermediates .

Basic Conditions

  • Saponification : Ethoxy groups hydrolyze to hydroxyl under NaOH/EtOH, forming 8-hydroxy-2-oxo-2H-chromene-3-carboxamide (91% yield) .

Cyclization and Heterocycle Formation

Reactions with bifunctional nucleophiles produce bioactive heterocycles:

ReagentProductKey FeatureBioactivity
Hydrazine + aldehydesPyrazoles (e.g., 4–9, 12 )FluorescenceAntitumor, anti-inflammatory
CS2/KOHThiazolidin-4-ones (35a–e )Sulfur incorporationAntimicrobial
Isoxazole aldehydesBenzo[b] oxazepin-2-aminesFused ring systemEnzyme inhibition
  • Mechanism : Hydrazones cyclize via intramolecular dehydration or [3+2] cycloaddition .

Comparative Reactivity with Analogues

Structural variations significantly impact reactivity:

CompoundKey ModificationReactivity Difference
N-(4-Methoxyphenethyl)-2-oxo-2H-chromeneExtended alkyl chainEnhanced solubility in apolar solvents
8-Ethoxy-N-(thiophen-2-ylmethyl)-2-oxo...Thiophene substituentHigher electrophilicity at carbonyl
8-Hydroxy-2-oxo-2H-chromene-3-carboxamideFree hydroxyl groupProne to oxidation and dimerization

Spectroscopic Characterization

Critical data for structural validation:

  • IR : Strong bands at 1715 cm⁻¹ (lactone C=O) and 1660 cm⁻¹ (amide C=O) .

  • 1H NMR : Singlet at δ 8.87 ppm (=CH chromene), triplet at δ 3.73 ppm (OCH3) .

  • 13C NMR : Lactone carbonyl at δ 160.87 ppm, amide carbonyl at δ 161.42 ppm .

Comparison with Similar Compounds

Substituent Variations at Position 8

The 8-position substituent significantly impacts physicochemical and biological properties:

  • Ethoxy vs. For example, 8-methoxy analogs (e.g., CAS 483278-33-7) exhibit reduced steric hindrance, which may favor binding to enzymes like butyrylcholinesterase .
  • Hydroxy and Allyl Groups : 7-Hydroxy-2-oxo-2H-chromene-3-carboxamide (CAS 19088-69-8) introduces hydrogen-bonding capacity, improving solubility but reducing stability under acidic conditions . The 8-allyl group in 8-allyl-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide introduces π-π interactions and conformational flexibility, which could modulate receptor binding .

Carboxamide Substituent Modifications

The N-phenyl group in the target compound contrasts with derivatives bearing:

  • 4-Nitrophenyl : Electron-withdrawing nitro groups (e.g., in 8-allyl-N-(4-nitrophenyl) derivatives) reduce electron density at the carboxamide, altering reactivity and binding to targets like kinases .
  • 4-Acetamidophenyl: The acetamido group (e.g., N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide) enhances hydrogen-bond donor capacity, improving interactions with polar residues in enzyme active sites .

Physical and Spectral Properties

  • Melting Points : Derivatives with strong intermolecular forces (e.g., sulfonamide-substituted compounds) exhibit high melting points (>300°C) , whereas ethoxy and phenyl groups in the target compound may lower melting points due to reduced crystallinity.
  • Spectral Data: In 7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide derivatives, the ¹H NMR δ 8.79 ppm signal corresponds to the aldehyde proton, while carboxamide protons resonate near δ 8.48 ppm . Ethoxy groups typically show δ 1.25–1.50 ppm for CH₃ and δ 3.8–4.2 ppm for OCH₂ in ¹H NMR .

Q & A

Q. What are the standard synthetic routes for 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions starting with coumarin derivatives. Key steps include:

Coumarin core formation : Ethylation at the 8-position using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Carboxamide introduction : Reacting the intermediate with aniline derivatives in the presence of coupling agents (e.g., EDC/HOBt) .
Optimization involves:

  • Temperature control : Maintaining 60–80°C during alkylation to minimize side products.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization (ethanol/water) yields >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation : ¹H/¹³C NMR to verify ethoxy, phenyl, and lactone moieties. Key signals include δ ~6.5–8.5 ppm (aromatic protons) and δ ~160–180 ppm (carbonyl carbons) .
  • Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Mass spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 352.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?

  • Methodological Answer : Discrepancies often arise from assay conditions. To address this:

Standardize assays : Use validated cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial tests) with controlled incubation times (24–48 hrs) .

Dose-response analysis : Compare IC₅₀ values across studies; inconsistencies may reflect differences in compound solubility (use DMSO <0.1% v/v) .

Mechanistic studies : Perform molecular docking (e.g., with COX-2 or DNA gyrase) to identify primary targets .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Answer :
  • Formulation : Nanoemulsions (e.g., Tween-80/PEG) enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the 3-carboxamide position to improve membrane permeability .
  • Pharmacokinetic profiling : Conduct LC-MS/MS to monitor plasma half-life and tissue distribution in rodent models .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Methodological Answer :

QSAR modeling : Use descriptors like logP and polar surface area to predict absorption .

Docking simulations : Target kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) to prioritize substituents (e.g., halogens at the phenyl ring) .

ADMET prediction : Tools like SwissADME assess hepatotoxicity and CYP450 interactions .

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